2-(6-methoxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methoxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The starting material, 6-methoxypyridine, is prepared through the methoxylation of pyridine.
Attachment of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The final step involves coupling the pyridine, triazole, and pyrrolidine intermediates under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include 2-(6-hydroxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone.
Reduction: Products may include 2-(6-methoxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanol.
Substitution: Products depend on the nucleophile used, such as 2-(6-aminopyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone.
Scientific Research Applications
2-(6-methoxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structure.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 2-(6-methoxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The triazole and pyrrolidine rings are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-hydroxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone
- 2-(6-methoxypyridin-2-yl)-1-[(2S)-2-(imidazol-1-ylmethyl)pyrrolidin-1-yl]ethanone
- 2-(6-methoxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)piperidin-1-yl]ethanone
Uniqueness
The uniqueness of 2-(6-methoxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone lies in its specific combination of functional groups and rings, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and reactivities, making it a valuable molecule for targeted research and applications.
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-14-6-2-4-12(17-14)10-15(21)20-8-3-5-13(20)11-19-9-7-16-18-19/h2,4,6-7,9,13H,3,5,8,10-11H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXBWWUONZQRHD-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CC(=O)N2CCCC2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=N1)CC(=O)N2CCC[C@H]2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.